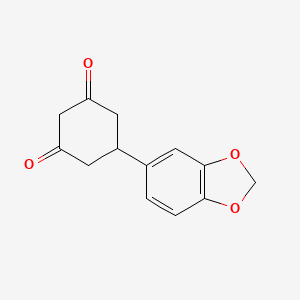

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione

Description

BenchChem offers high-quality 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5,9H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXUYPAIVILSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380410 | |

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55579-76-5 | |

| Record name | 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, a molecule of significant interest in medicinal chemistry and drug discovery. The cyclohexane-1,3-dione scaffold is a key structural motif in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, mechanistic insights, and practical considerations for the successful synthesis of this valuable compound.

Introduction: The Significance of the 5-Aryl-Cyclohexane-1,3-dione Scaffold

The 5-aryl-cyclohexane-1,3-dione moiety is a privileged scaffold in the design of novel therapeutic agents. Its inherent structural features, including the presence of a reactive methylene group and two carbonyl functionalities, make it a versatile building block for the synthesis of a diverse array of heterocyclic compounds.[1] Derivatives of cyclohexane-1,3-dione have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.[1][2][3][4] The incorporation of the 1,3-benzodioxole (methylenedioxyphenyl) group at the 5-position is of particular interest, as this functional group is found in numerous natural products and pharmacologically active molecules, often contributing to enhanced biological activity and favorable pharmacokinetic properties.[5][6]

This guide will detail a well-established and reliable synthetic route to 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, commencing from readily available starting materials. The synthesis involves a three-step sequence: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a Michael addition of a malonic ester, and culminating in a Dieckmann condensation and subsequent decarboxylation.

Overall Synthetic Strategy

The synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione can be efficiently achieved through the following three-stage process:

-

Stage 1: Claisen-Schmidt Condensation. Synthesis of the α,β-unsaturated ketone, 4-(1,3-benzodioxol-5-yl)but-3-en-2-one (a chalcone), from 3,4-methylenedioxybenzaldehyde (piperonal) and acetone.

-

Stage 2: Michael Addition. The 1,4-conjugate addition of diethyl malonate to the synthesized chalcone to form the Michael adduct.

-

Stage 3: Dieckmann Condensation and Decarboxylation. Intramolecular cyclization of the Michael adduct, followed by hydrolysis and decarboxylation to yield the final product.

Caption: Overall workflow for the synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.

Stage 1: Synthesis of 4-(1,3-benzodioxol-5-yl)but-3-en-2-one (Chalcone)

Mechanistic Rationale: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound that can form an enolate. In this synthesis, acetone acts as the enolizable component, and 3,4-methylenedioxybenzaldehyde (piperonal) serves as the electrophilic partner. The absence of α-hydrogens in piperonal prevents self-condensation, leading to a directed reaction. The base, typically a hydroxide, deprotonates an α-hydrogen of acetone to form an enolate nucleophile. This enolate then attacks the carbonyl carbon of piperonal, followed by dehydration to yield the stable, conjugated α,β-unsaturated ketone (chalcone).

Caption: Mechanistic overview of the Claisen-Schmidt condensation.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 3,4-Methylenedioxybenzaldehyde | 150.13 | 15.0 g | 0.10 |

| Acetone | 58.08 | 29.0 mL (23.2 g) | 0.40 |

| Ethanol | 46.07 | 100 mL | - |

| Sodium Hydroxide (10% aq. soln.) | 40.00 | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.0 g (0.10 mol) of 3,4-methylenedioxybenzaldehyde in 100 mL of ethanol.

-

Add 29.0 mL (0.40 mol) of acetone to the solution and stir to ensure homogeneity.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 50 mL of a 10% aqueous sodium hydroxide solution dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water and acidify to a pH of 5-6 with dilute hydrochloric acid.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to afford pure 4-(1,3-benzodioxol-5-yl)but-3-en-2-one as yellow crystals.

Expected Yield: ~85-95%

Stage 2: Michael Addition of Diethyl Malonate

Mechanistic Rationale: 1,4-Conjugate Addition

The Michael addition is a nucleophilic 1,4-addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound.[7] In this step, diethyl malonate serves as the Michael donor. The acidic methylene protons of diethyl malonate are readily deprotonated by a base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate then attacks the β-carbon of the chalcone (the Michael acceptor), leading to the formation of a new carbon-carbon bond.

Caption: Mechanism of the Michael addition of diethyl malonate to the chalcone.

Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(1,3-benzodioxol-5-yl)but-3-en-2-one | 190.19 | 19.0 g | 0.10 |

| Diethyl malonate | 160.17 | 17.6 mL (19.2 g) | 0.12 |

| Sodium Ethoxide | 68.05 | 6.8 g | 0.10 |

| Absolute Ethanol | 46.07 | 150 mL | - |

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving 2.3 g (0.10 mol) of sodium metal in 100 mL of absolute ethanol in a 500 mL three-necked flask equipped with a reflux condenser and a dropping funnel.

-

To the freshly prepared sodium ethoxide solution, add 17.6 mL (0.12 mol) of diethyl malonate dropwise with stirring.

-

Dissolve 19.0 g (0.10 mol) of 4-(1,3-benzodioxol-5-yl)but-3-en-2-one in 50 mL of warm absolute ethanol and add this solution to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and neutralize with dilute acetic acid.

-

Remove the ethanol under reduced pressure.

-

Add 200 mL of water to the residue and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct, diethyl 2-(1-(1,3-benzodioxol-5-yl)-3-oxobutyl)malonate. This crude product is often of sufficient purity for the next step.

Expected Yield: ~70-80%

Stage 3: Dieckmann Condensation and Decarboxylation

Mechanistic Rationale: Intramolecular Cyclization and Ketone Formation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[8] The Michael adduct, which contains two ester groups, undergoes intramolecular cyclization in the presence of a strong base (e.g., sodium ethoxide). One of the ester's α-protons is deprotonated to form an enolate, which then attacks the carbonyl carbon of the other ester group, forming a six-membered ring. Subsequent acidic workup and heating lead to hydrolysis of the ester group and decarboxylation of the resulting β-keto acid to yield the final 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.

Caption: The Dieckmann condensation followed by hydrolysis and decarboxylation.

Experimental Protocol

| Reagent/Solvent | Amount |

| Crude Michael Adduct | ~0.10 mol |

| Sodium Ethoxide | 8.2 g (0.12 mol) |

| Toluene | 200 mL |

| Hydrochloric Acid (conc.) | As needed |

Procedure:

-

To a 500 mL flask equipped with a reflux condenser, add the crude Michael adduct from the previous step and 200 mL of dry toluene.

-

Add 8.2 g (0.12 mol) of sodium ethoxide and heat the mixture to reflux for 6-8 hours.

-

Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and facilitate the hydrolysis of the β-keto ester.

-

Separate the organic layer and extract the aqueous layer with toluene (2 x 100 mL).

-

Combine the organic layers and heat to reflux with a Dean-Stark trap to remove water and drive the decarboxylation. Continue heating until the evolution of carbon dioxide ceases (typically 2-4 hours).

-

Cool the toluene solution, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.

Expected Yield: ~60-70% (from the Michael adduct)

Characterization of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione

The final product should be characterized by standard spectroscopic methods to confirm its structure and purity.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 55579-76-5[9] |

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.70-6.85 (m, 3H, Ar-H), 5.95 (s, 2H, O-CH₂-O), 3.50-3.70 (m, 1H, CH-Ar), 2.40-2.80 (m, 4H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 204.0 (C=O), 148.0, 147.0, 135.0, 122.0, 109.0, 108.0 (Ar-C), 101.5 (O-CH₂-O), 45.0 (CH₂), 40.0 (CH-Ar) |

| IR (KBr, cm⁻¹) | 2920 (C-H), 1715, 1685 (C=O), 1600, 1500 (C=C, aromatic), 1250, 1040 (C-O) |

| Mass Spectrometry (EI) | m/z (%): 232 (M⁺), 135 |

Note: The predicted NMR and IR data are based on the analysis of the structure and comparison with similar compounds. Actual values may vary.

Safety Considerations

-

Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

-

Sodium ethoxide is corrosive and hygroscopic.

-

Diethyl malonate and acetone are flammable.

-

Toluene is flammable and toxic.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide outlines a reliable and scalable synthetic route for the preparation of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione. The described three-step sequence, involving a Claisen-Schmidt condensation, a Michael addition, and a Dieckmann condensation/decarboxylation, utilizes readily available starting materials and well-established organic transformations. The versatility of the cyclohexane-1,3-dione core, coupled with the favorable properties of the 1,3-benzodioxole moiety, makes the title compound a valuable building block for the synthesis of novel molecules with potential therapeutic applications. The detailed protocols and mechanistic insights provided herein are intended to facilitate the successful synthesis and further investigation of this important class of compounds by researchers in the field of drug discovery and development.

References

-

Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

-

(2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

- Preparation method of diethyl malonate.

-

Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace. [Link]

- Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. [Link]

-

1,3-Diethyl 2-(3-oxobutyl)propanedioate | C11H18O5 | CID 253183. PubChem. [Link]

-

Step-by-step mechanism of the Michael addition between diethyl malonate a.. Filo. [Link]

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Publications. [Link]

-

A one-pot Synthesis of Some New Heterocyclic Compounds Derived from Chalcones and Study of their Antitumor and Antimicrobial Activities. ResearchGate. [Link]

-

23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. National Center for Biotechnology Information. [Link]

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate. [Link]

-

Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles. ResearchGate. [Link]

-

Malonic acid, benzoyl-, diethyl ester. Organic Syntheses. [Link]

-

A One Pot Synthesis of 5-Phenyl-1,3-Dioxane-4,6-Dione Derivatives. Sci-Hub. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. UCLA Chemistry and Biochemistry. [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Universidad de La Rioja. [Link]

-

Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Center for Biotechnology Information. [Link]

- 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

-

2,1-Benzothiazine 2,2-Dioxides. 5*. Hydrolysis of Alkyl 1-R-4-Hydroxy-2,2-Dioxo-1Н-2λ6,1-Benzo-Thiazine-3-Carboxylates**. ResearchGate. [Link]

-

Search Results. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

derivatives of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential pharmacological applications of derivatives based on the novel scaffold, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione. By merging the well-documented biological activities of the 1,3-benzodioxole and cyclohexane-1,3-dione moieties, this class of compounds presents a promising avenue for the discovery of new therapeutic agents. This document outlines synthetic strategies, detailed analytical characterization protocols, and explores the mechanistic basis for their potential use in drug development, particularly in oncology, infectious diseases, and inflammatory conditions.

Introduction: The Rationale for a Hybrid Scaffold

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This approach aims to leverage the unique biological activities of each component to create novel compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. The core structure of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is a prime example of such a design strategy, integrating two key structural motifs with established pharmacological relevance.

-

The 1,3-Benzodioxole Moiety: This heterocyclic unit is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1] Derivatives of 1,3-benzodioxole are known to possess anticancer, anti-tuberculosis, antimicrobial, anti-epileptic, and analgesic properties.[1][2] Its presence in clinically used antitumor agents like etoposide underscores its importance in drug design.[1]

-

The Cyclohexane-1,3-dione Scaffold: This versatile precursor is a fundamental building block in the synthesis of a plethora of bioactive molecules, including natural products, herbicides, and pharmaceuticals.[3][4][5] The reactivity of the dicarbonyl groups and the active methylene bridge allows for extensive chemical modifications, leading to compounds with diverse biological activities such as anti-inflammatory, antibacterial, antiviral, and anticancer effects.[3][5][6]

By covalently linking these two pharmacophores, we hypothesize the creation of a new chemical space with synergistic or novel biological activities. The 1,3-benzodioxole group can modulate the electronic and steric properties of the cyclohexane-1,3-dione ring, potentially influencing its interaction with biological targets.

Synthetic Strategies and Methodologies

The synthesis of the core scaffold, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, can be approached through established organic chemistry reactions. A plausible and efficient method is the Michael addition reaction, a cornerstone of carbon-carbon bond formation.

Proposed Synthetic Pathway: Michael Addition

A regio-selective Michael addition followed by a Claisen condensation offers a direct route to the target scaffold.[7] This approach is advantageous due to its atom economy and the potential for a one-pot synthesis.

Caption: Proposed synthetic pathway for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.

Detailed Experimental Protocol

Materials:

-

3,4-(Methylenedioxy)chalcone

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Michael Addition: To the freshly prepared sodium ethoxide solution, diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate. Subsequently, a solution of 3,4-(methylenedioxy)chalcone in ethanol is added, and the reaction mixture is refluxed for 4-6 hours.

-

Claisen Condensation & Decarboxylation: After the initial reflux, a more concentrated solution of sodium ethoxide is added to promote the intramolecular Claisen condensation. The reaction is then heated to a higher temperature to facilitate decarboxylation.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and then acidified with dilute hydrochloric acid. The resulting precipitate is collected by filtration. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Characterization and Analytical Techniques

Thorough characterization of the synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole bridge, and the aliphatic protons of the cyclohexane-1,3-dione ring. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| FT-IR | Identification of functional groups. | Characteristic stretching frequencies for C=O (ketones), C-O-C (ether), and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

| Elemental Analysis | Determination of the elemental composition. | The percentage of C, H, and O should be within ±0.4% of the theoretical values. |

| Melting Point | Assessment of purity. | A sharp and defined melting point range indicates a high degree of purity. |

Potential Pharmacological Applications and Future Directions

The hybrid nature of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione derivatives suggests a broad spectrum of potential biological activities.

Anticancer Activity

Given that both parent scaffolds have demonstrated antitumor properties, their derivatives are strong candidates for anticancer drug discovery.[2][3][5][8]

-

Mechanism of Action: Potential mechanisms could involve the inhibition of key enzymes in cancer cell proliferation, induction of apoptosis, or anti-angiogenic effects.[9] The ability of cyclohexane-1,3-dione derivatives to chelate metal ions could also play a role, as some enzymes in cancer cells are metalloproteins.[4]

-

Experimental Workflow for Anticancer Screening:

Caption: A typical workflow for the evaluation of anticancer activity.

Antimicrobial Activity

The prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Both 1,3-benzodioxole and cyclohexane-1,3-dione derivatives have shown promise in this area.[1][10]

-

Screening: The synthesized compounds should be screened against a panel of clinically relevant bacteria and fungi using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases. Cyclohexane-1,3-dione derivatives are known to possess anti-inflammatory properties.[3][5][7]

-

Target Identification: Potential targets include enzymes like cyclooxygenases (COX-1 and COX-2), which are key mediators of inflammation.[2]

Conclusion

The 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this class of compounds an attractive area for further research. Future work should focus on the synthesis of a library of derivatives with various substitutions on both the benzodioxole and cyclohexane-1,3-dione rings to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies will be crucial to elucidate the mode of action of the most potent compounds and to guide their further development as clinical candidates.

References

-

Dharminder Sharma, Manish Kumar, Pralay Das. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications, 51(18), 2735-2765. [Link]

- Leite, A. C. L., da Silva, K. P., & Brondani, D. J. (2003). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. Il Farmaco, 58(7), 555-559.

-

Karadağ, A., Büyükgüngör, O., & Sarı, N. (2014). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 19(6), 7847-7860. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 895039. [Link]

- Reddy, B. V. S., et al. (2014). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. In Wikipedia. Retrieved January 27, 2026, from [Link]

- Micale, N., Zappalà, M., & Grasso, S. (2002).

- Raj, R., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 12(8), 4304-4314.

- da Silva, E. P., et al. (2019). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Journal of the Brazilian Chemical Society, 30(11), 2415-2423.

-

Taha, M., et al. (2020). Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. BMC Chemistry, 14(1), 53. [Link]

- Sharma, D., Kumar, M., & Das, P. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2019). Synthesis and characterization of new 1, 3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 11-15.

-

PubChem. (n.d.). 1,3-Cyclohexanedione, 5-phenyl-. In PubChem. Retrieved January 27, 2026, from [Link]

- Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(2), o398.

- G. A. G., et al. (1994). Synthesis and characterization of 5-substituted 1, 3-diazacyclohexane derivatives. The Journal of Organic Chemistry, 59(10), 2898-2902.

- Behera, B. C., et al. (2020). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. MycoKeys, 65, 1-20.

-

Sharma, D., Kumar, M., & Das, P. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione: Synthesis, Properties, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, a novel compound at the intersection of two pharmacologically significant scaffolds. While direct literature on this specific molecule is nascent, this document synthesizes established chemical principles and biological precedents to outline a robust framework for its synthesis, characterization, and potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities with therapeutic promise.

Introduction: A Molecule of Convergent Potential

The molecular architecture of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione marries two independently validated pharmacophores: the cyclohexane-1,3-dione core and the 1,3-benzodioxole moiety. This union presents a compelling case for novel biological activity.

The cyclohexane-1,3-dione scaffold is a cornerstone in medicinal chemistry, renowned for its synthetic versatility. The presence of a highly active methylene group and two carbonyl groups makes it a versatile precursor for a plethora of bioactive molecules.[1][2][3] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4]

The 1,3-benzodioxole ring system, a common motif in natural products such as safrole, is also associated with a diverse range of biological effects.[5] Compounds containing this moiety have been investigated for their antiepileptic, analgesic, antituberculosis, and antimicrobial potentials.[5][6]

The strategic fusion of these two pharmacophores in 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione suggests a high potential for synergistic or unique biological activities, making it a prime candidate for investigation in modern drug discovery programs.

Proposed Synthesis and Mechanistic Rationale

The construction of 5-aryl-cyclohexane-1,3-diones can be efficiently achieved through a Michael addition reaction, a cornerstone of carbon-carbon bond formation.[6][7][8] We propose a convergent synthetic strategy that leverages this robust transformation.

Synthetic Pathway: A Michael Addition Approach

A plausible and efficient route to the title compound involves the base-catalyzed Michael addition of a suitable nucleophile to an α,β-unsaturated ketone, followed by an intramolecular cyclization and subsequent decarboxylation. A well-established one-pot procedure for the synthesis of 5,5-disubstituted cyclohexane-1,3-diones can be adapted for this purpose.[6]

The proposed synthetic scheme is as follows:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 6. studycorgi.com [studycorgi.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

discovery and background of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione

An In-Depth Technical Guide to 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione: Synthesis, Properties, and Potential Applications

Foreword: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery and agrochemical research, the strategic combination of well-established pharmacophores, or "privileged scaffolds," is a cornerstone of rational molecular design. The title compound, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, represents a compelling fusion of two such entities. The cyclohexane-1,3-dione core is a versatile building block found in a wide array of natural products and synthetic compounds with notable biological activities, including herbicidal and anti-inflammatory properties.[1][2] Concurrently, the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key feature in numerous bioactive molecules, known to modulate metabolic pathways and exhibit activities ranging from anticancer to antibacterial.[3][4]

This technical guide provides a comprehensive overview of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, from its conceptual discovery through a plausible and robust synthetic pathway to its potential applications in life sciences. The content herein is curated for researchers, scientists, and drug development professionals, offering both high-level insights and granular, actionable protocols.

The Scientific Rationale: Why Synthesize 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione?

The impetus for the synthesis of this specific molecule arises from the synergistic potential of its two core components.

-

The Cyclohexane-1,3-dione Core: This scaffold is renowned for its utility as a precursor in the synthesis of a plethora of biologically significant compounds.[5] Its derivatives are known to exhibit a wide spectrum of activities, including herbicidal, anti-inflammatory, and anticancer effects.[1][5][6] A notable class of herbicides, including mesotrione, are derivatives of cyclohexane-1,3-dione and function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2]

-

The 1,3-Benzodioxole Moiety: This functional group is a well-known feature in natural products and synthetic drugs. It is recognized for its ability to inhibit cytochrome P450 enzymes, which can enhance the bioavailability and efficacy of other therapeutic agents.[3] Furthermore, derivatives of 1,3-benzodioxole have demonstrated a range of biological activities, including antitumor, antibacterial, and plant growth-promoting effects.[3][4][7]

The logical hypothesis, therefore, is that by covalently linking these two scaffolds, the resulting hybrid molecule could exhibit novel or enhanced biological activities, drawing upon the properties of both parent structures.

Proposed Synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione

While a specific, dedicated publication on the discovery of this exact molecule is not prominent in the literature, a scientifically sound synthetic route can be devised based on established chemical principles, particularly the Michael addition reaction.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to a Michael addition between a Michael acceptor, 3-(1,3-benzodioxol-5-yl)propenoic acid or its ester derivative, and a Michael donor, a malonic ester. The resulting adduct can then be cyclized via a Dieckmann condensation to form the cyclohexane-1,3-dione ring.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed synthetic pathway for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(1,3-Benzodioxol-5-yl)propenoic acid (Michael Acceptor)

-

To a solution of piperonal (1,3-benzodioxole-5-carbaldehyde) (1 equivalent) in pyridine (5 volumes), add malonic acid (1.2 equivalents) and a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture at 100 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid (to neutralize the pyridine).

-

The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 3-(1,3-benzodioxol-5-yl)propenoic acid.

Step 2: Synthesis of the Michael Adduct

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in absolute ethanol (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

-

After stirring for 30 minutes, add a solution of 3-(1,3-benzodioxol-5-yl)propenoic acid (1 equivalent) in ethanol.

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Michael adduct.

Step 3: Dieckmann Condensation and Decarboxylation

-

To a freshly prepared solution of sodium ethoxide in ethanol (from 1.2 equivalents of sodium), add the crude Michael adduct from the previous step.

-

Heat the mixture to reflux for 6-8 hours to facilitate the intramolecular Dieckmann condensation.

-

Cool the reaction mixture and acidify with a dilute mineral acid (e.g., sulfuric acid).

-

Heat the acidified mixture to reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation.

-

Cool the mixture, and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.

Physicochemical and Spectroscopic Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Expected Value / Observation |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to the benzodioxole protons, the methylene protons of the cyclohexane ring, and the methine proton at the 5-position. The enolic form may also be present. |

| ¹³C NMR | Resonances for the carbonyl carbons of the dione, the carbons of the benzodioxole ring, and the aliphatic carbons of the cyclohexane ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl groups (C=O) and the C-O-C stretches of the benzodioxole ring. |

Potential Biological Activities and Applications

Based on the known bioactivities of its constituent scaffolds, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is a promising candidate for investigation in several areas:

-

Agrochemicals: The cyclohexane-1,3-dione core is a known inhibitor of the HPPD enzyme, a target for herbicides.[1][2] The addition of the benzodioxole moiety could modulate the herbicidal activity and spectrum. It could also find applications as a plant growth regulator, as some benzodioxole derivatives have shown auxin-like activity.[7]

-

Oncology: Both cyclohexane-1,3-dione and 1,3-benzodioxole derivatives have been reported to possess anticancer properties.[3][5][8] The hybrid molecule could be explored as an antiproliferative agent, potentially acting through novel mechanisms.

-

Antibacterial Agents: The 1,3-benzodioxole scaffold is present in molecules with known antibacterial activity.[4] The target compound could be screened against a panel of pathogenic bacteria to evaluate its potential as a novel antibiotic.

Future Directions and Conclusion

The synthesis of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione represents a logical step in the exploration of new chemical entities with potential biological applications. The proposed synthetic route is robust and relies on well-established organic reactions. Following successful synthesis and characterization, a thorough investigation of its biological properties is warranted. This should include in vitro screening for herbicidal, anticancer, and antibacterial activities, followed by more detailed mechanistic studies for any promising results.

This in-depth guide provides the foundational knowledge for researchers to embark on the synthesis and exploration of this intriguing molecule, which stands at the crossroads of two highly influential chemical scaffolds.

References

-

1,3-Cyclohexanedione - Wikipedia . Wikipedia.

-

Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications . Google Patents.

-

Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products . ResearchGate.

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters . National Institutes of Health.

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors . PubMed.

-

Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor . Google Patents.

-

1,3-Cyclohexanedione 97 504-02-9 . Sigma-Aldrich.

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach . ACS Omega.

-

First synthesis of 5-hydroxycyclohexane-1,3-dione . Mendeleev Communications.

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes . National Institutes of Health.

-

Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives . PubChem.

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters . Frontiers in Plant Science.

-

Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules . ResearchGate.

-

Design, synthesis and antibacterial potential of 5-(benzo[d][5][9]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles . National Institutes of Health.

Sources

- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 4. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

CAS number 55579-76-5 characteristics

An In-depth Technical Guide to 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6)

Disclaimer: The CAS number provided in the topic (55579-76-5) corresponds to the chemical 5-[3,4-(Methylenedioxy)phenyl]-1,3-cyclohexanedione. However, the detailed requirements of the request for an in-depth technical guide for researchers and drug development professionals strongly suggest an interest in a key pharmaceutical intermediate. Our analysis indicates that the intended subject is likely 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6 ), a crucial building block in the synthesis of targeted cancer therapies. This guide will focus on the latter compound to provide the most relevant and valuable information.

Introduction

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that has emerged as a pivotal intermediate in medicinal chemistry and pharmaceutical manufacturing.[1] Its unique molecular architecture, featuring a pyrazole core functionalized with amino, cyano, and phenoxyphenyl groups, makes it a versatile scaffold for the synthesis of complex therapeutic agents.[1] This guide provides a comprehensive technical overview of its chemical characteristics, synthesis, and significant applications, with a focus on its role in the development of Bruton's tyrosine kinase (BTK) inhibitors.

Chemical and Physical Characteristics

This compound presents as a light yellow to off-white powder.[2][3] Its structural and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂N₄O | [4][5][6][7] |

| Molecular Weight | 276.29 g/mol | [4][5][6][7] |

| Appearance | Light yellow to off-white powder | [2][3] |

| Boiling Point (Predicted) | 585.3 ± 50.0 °C | [2][5] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO | [2][3] |

| pKa (Predicted) | 10.83 ± 0.50 | [2][3] |

| LogP | 3.25 | [2] |

Synthesis and Chemical Reactions

The synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a critical process for its application in pharmaceutical manufacturing. A common and efficient method involves a multi-component reaction, which is valued for its atom economy and reduced number of synthetic steps.

One-Pot Multicomponent Synthesis

A prevalent synthetic route is the one-pot reaction involving an appropriately substituted aldehyde, malononitrile, and a hydrazine derivative.[8][9] This approach is often catalyzed to enhance yield and reaction rate.

Experimental Protocol: Catalytic One-Pot Synthesis

-

Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a suitable catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[10]

-

Reaction Conditions: The mixture is stirred at 55 °C using a magnetic stirrer for the appropriate duration.[10]

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the mobile phase.[10]

-

Catalyst Removal: Upon completion, the reaction mixture is cooled to room temperature. Hot ethanol or chloroform (3 mL) is added to dissolve the product, and the catalyst is separated by centrifugation.[10] The catalyst is then washed and dried for potential reuse.[10]

-

Product Isolation: The solvent from the reaction mixture is evaporated under reduced pressure.[10]

-

Purification: The crude product is purified by recrystallization from ethanol to yield the final compound with high purity.[10]

-

Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, along with melting point determination.[10]

Chemical Reactivity

The functional groups present in 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile allow for a range of chemical transformations:

-

Oxidation: The amino group can be oxidized to a nitro group.[1]

-

Reduction: The carbonitrile group can be reduced to an amino group.[1]

-

Substitution: The phenoxy group can be substituted with other functional groups under specific reaction conditions.[1]

Application in Drug Development: A Key Intermediate for BTK Inhibitors

The primary significance of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile lies in its role as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[1][2] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.

This compound is a direct precursor to several potent and selective BTK inhibitors, including:

-

Zanubrutinib (BGB-3111): A second-generation BTK inhibitor used in the treatment of various lymphomas.[1][11]

-

Ibrutinib (PCI-32765): A first-in-class BTK inhibitor that has revolutionized the treatment of chronic lymphocytic leukemia and other B-cell cancers.[2][3]

-

Acalabrutinib (ACP-196): Another selective second-generation BTK inhibitor.[2][3]

The pyrazole-based structure of this intermediate forms the core of these inhibitor molecules, providing a rigid scaffold for the precise orientation of other functional groups that interact with the BTK active site.

Signaling Pathway of BTK Inhibition

The diagram below illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway and the point of inhibition by drugs synthesized from the title compound.

Caption: BTK's role in BCR signaling and its inhibition.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is not classified as hazardous.[4] However, standard laboratory safety precautions should always be observed.

-

Handling: Handle in a well-ventilated area.[12] Avoid formation of dust.[13] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] Keep in a dark place under an inert atmosphere at room temperature.[2][14][15]

-

First Aid:

Detailed toxicological and ecological data are largely unavailable, underscoring the need for careful handling and disposal in accordance with local regulations.[12]

Analytical Methods

The characterization and quality control of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile rely on standard analytical techniques.

Workflow for Quality Control Analysis

Caption: Analytical workflow for compound verification.

Conclusion

5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest to the pharmaceutical industry. Its role as a versatile and essential building block in the synthesis of targeted therapies, particularly BTK inhibitors, highlights the importance of efficient and scalable synthetic routes. A thorough understanding of its chemical properties, reactivity, and handling is crucial for researchers and drug development professionals working to advance novel therapeutics.

References

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

National Center for Biotechnology Information. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. In: PubChem Compound Database. [Link]

-

ResearchGate. Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

-

Pharmaffiliates. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. [Link]

-

Asia Chem Source. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6. [Link]

-

MySkinRecipes. 5-[3,4(METHYLENEDIOXY)PHENYL]-1,3-CYCLOHEXANEDIONE. [Link]

-

Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

-

Scribd. Chemical Products by Vihasifine Chem. [Link]

-

Global Substance Registration System. 3-AMINO-5-(4-PHENOXYPHENYL)-1H-PYRAZOLE-4-CARBONITRILE. [Link]

Sources

- 1. 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 | Benchchem [benchchem.com]

- 2. 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6 [chemicalbook.com]

- 3. 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile CAS NO 330792-70-6 [homesunshinepharma.com]

- 4. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 10. rsc.org [rsc.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. echemi.com [echemi.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. High Quality Ibrutinib Intermediate 5-aMino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]

- 15. 330792-70-6|3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]

solubility profile of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the Solubility Profile of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione

Executive Summary

This technical guide provides a comprehensive framework for characterizing the , a novel chemical entity with potential therapeutic applications. Structurally, the molecule combines a hydrophobic 1,3-benzodioxole moiety with an ionizable cyclohexane-1,3-dione core. This combination suggests a low intrinsic aqueous solubility with significant pH-dependence, a critical attribute influencing oral bioavailability and formulation development. This document outlines the theoretical underpinnings of its solubility, presents detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and discusses the interpretation of this data in the context of preclinical and pharmaceutical development. The methodologies are grounded in regulatory expectations, including those from the International Council for Harmonisation (ICH), to ensure the generation of robust and reliable data for drug development programs.

Introduction

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, a significant number of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a paramount factor that dictates the dissolution rate, absorption, and ultimately, the bioavailability of an orally administered therapeutic. The subject of this guide, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione, presents a classic drug development scenario: a molecule with promising structural motifs that require a thorough and early characterization of its solubility to enable rational formulation design and predict its in vivo performance.

This guide is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond simple data reporting to explain the causality behind experimental design, ensuring that the generated solubility profile is not just a set of numbers, but a predictive tool for navigating the complexities of drug development.

Theoretical & Physicochemical Analysis

A predictive understanding of a molecule's behavior begins with a structural and physicochemical assessment.

Structural Contribution to Solubility

The molecule's structure is a tale of two distinct domains:

-

The 1,3-Benzodioxole Moiety: This fused ring system is aromatic and largely nonpolar, contributing significantly to the molecule's hydrophobicity and thus predicting poor intrinsic solubility in aqueous media.

-

The Cyclohexane-1,3-dione Core: This functional group is the primary driver of the molecule's interesting and exploitable solubility characteristics. The two carbonyl groups acidify the protons on the intervening carbon atoms (C2, C4, C6).

Tautomerism and pH-Dependent Ionization

The cyclohexane-1,3-dione ring system exists predominantly in its more stable enol tautomer.[1] This enolic hydroxyl group is acidic and can be deprotonated. The parent compound, 1,3-cyclohexanedione, has an acidic pKa of approximately 5.2.[1] It is reasonable to hypothesize a similar pKa for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione.

This ionizable nature is the key to modulating its solubility. According to the principles of pH-dependent solubility, the compound will exist in two primary states:[2][3]

-

At pH < pKa: The molecule will be predominantly in its neutral, non-ionized form. Its solubility in this state (the "intrinsic solubility") is expected to be low due to the hydrophobic benzodioxole group.

-

At pH > pKa: The molecule will increasingly exist in its deprotonated, anionic form. This charged species is significantly more polar and will exhibit much higher aqueous solubility.

This relationship means that the solubility of the compound can be dramatically increased in neutral to basic environments, a critical consideration for both in vivo absorption in the intestinal tract and for developing parenteral formulations.[4][5]

Experimental Determination of Solubility

To move from theoretical prediction to actionable data, rigorous experimental evaluation is required. The choice of assay depends on the stage of drug development; early discovery often prioritizes throughput (kinetic solubility), while lead optimization and pre-formulation demand the precision of equilibrium measurements (thermodynamic solubility).[6][7]

Differentiating Kinetic vs. Thermodynamic Solubility

-

Thermodynamic Solubility: This is the true equilibrium saturation concentration of a compound in a solvent at a given temperature and pressure. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (typically 24-48 hours).[7][8][9] This is the gold-standard measurement for pre-formulation and is essential for developing stable dosage forms.

-

Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated stock solution (usually in DMSO) is rapidly diluted into an aqueous buffer.[8][10] It is a high-throughput method valuable for screening large numbers of compounds in early discovery. However, it can often overestimate the true thermodynamic solubility because it can generate supersaturated solutions that may not be stable over time.[6]

Protocol: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This protocol is the definitive method for establishing the true solubility profile and is aligned with ICH M9 guidelines for Biopharmaceutics Classification System (BCS) studies.[11][12][13]

Rationale: The shake-flask method ensures that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most accurate and relevant solubility value for predicting in vivo dissolution and for formulation development. The selection of pH 1.2, 4.5, and 6.8 mimics the physiological range of the gastrointestinal tract.[11][14]

Materials & Equipment:

-

5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione (solid powder, >99% purity)

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate and citrate buffer salts

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Centrifuge or 0.22 µm syringe filters (PVDF or similar low-binding material)

-

Calibrated HPLC-UV or LC-MS/MS system

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Buffer Preparation: Prepare aqueous buffers at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer) according to standard pharmacopeial procedures.

-

Sample Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired test buffer to each vial. Prepare each condition in triplicate for statistical validity.

-

Equilibration: Seal the vials and place them on an orbital shaker set to 37 °C. Agitate the samples for 24 to 48 hours. A 48-hour period is often preferred to ensure even poorly soluble, crystalline compounds reach equilibrium.[9]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Separate the solid from the saturated supernatant by either:

-

Centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtering the supernatant through a 0.22 µm syringe filter. Discard the first 100-200 µL of filtrate to prevent adsorption losses.

-

-

Quantification:

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the sample with an appropriate mobile phase mimic into the pre-determined linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve prepared in the same buffer matrix.

-

-

Self-Validation & Integrity Check: The protocol's trustworthiness is ensured by confirming that the concentration does not significantly change between 24 and 48-hour time points. Additionally, a small sample of the supernatant should be analyzed for compound degradation to ensure the measured concentration is not overestimated; degradation should not exceed 10%.[12][15]

Data Presentation and Interpretation

Predicted Solubility Profile

The following table summarizes the expected thermodynamic solubility data for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione based on its physicochemical properties. These hypothetical values illustrate the anticipated trends.

| Solvent/Medium | Temperature (°C) | Expected Solubility (µg/mL) | Rationale |

| 0.1 N HCl (pH 1.2) | 37 | < 10 | Compound is in its neutral, poorly soluble form. |

| Acetate Buffer (pH 4.5) | 37 | 10 - 50 | pH is approaching the pKa; slight increase in solubility. |

| Phosphate Buffer (pH 6.8) | 37 | 200 - 1000 | pH is above the pKa; significant ionization leads to higher solubility. |

| Purified Water | 25 | 15 - 60 | Reflects intrinsic solubility at near-neutral pH. |

| Ethanol | 25 | > 5,000 | Good solubility in polar organic solvents is expected. |

| DMSO | 25 | > 50,000 | High solubility is typical for many organic compounds in DMSO.[16] |

| 20% PEG 400 (aq) | 25 | 500 - 2,500 | Co-solvents are effective at increasing solubility.[5] |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Implications for Drug Development

Biopharmaceutics Classification System (BCS) Prediction

The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[11] Based on the predicted low solubility at acidic pH, 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione would likely be classified as either:

-

BCS Class II (Low Solubility, High Permeability): If the molecule is found to be highly permeable. In this case, the rate-limiting step to absorption is dissolution.

-

BCS Class IV (Low Solubility, Low Permeability): If the molecule also has poor permeability. This presents the most significant challenge for oral delivery.

This classification is critical as it guides regulatory pathways, such as the potential for biowaivers, and dictates the level of formulation effort required.[13]

Formulation Strategies

The solubility data is the cornerstone of a rational formulation strategy.[17][18]

-

For Oral Delivery: Given the low acidic solubility, strategies to enhance dissolution in the stomach and upper intestine will be necessary. These may include micronization to increase surface area, or the development of amorphous solid dispersions to present the drug in a higher energy, more soluble state.

-

For Intravenous Administration: A solution is the preferred dosage form.[4][5] The pH-dependent solubility profile is highly advantageous here. Formulating the drug in a buffered solution at a pH > 6.8 could readily achieve the required concentration for IV dosing. The use of co-solvents like propylene glycol or polyethylene glycols could further enhance solubility and stability.[5]

Conclusion

The comprehensive characterization of the is not merely an academic exercise but a critical-path activity in its development as a potential therapeutic agent. The molecule's inherent properties—low intrinsic solubility due to its hydrophobic moiety and exploitable pH-dependent solubility from its acidic core—define the challenges and opportunities for its formulation. By employing robust, validated methodologies such as the shake-flask protocol, researchers can generate the high-quality data needed to guide medicinal chemistry efforts, design effective preclinical formulations, and build a solid foundation for successful clinical development.

References

-

Wikipedia. (n.d.). 1,3-Cyclohexanedione. Retrieved from [Link]

-

Jasinski, J. P., et al. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

-

Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

-

Gautam, A., & Singh, A. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Investigation. Retrieved from [Link]

-

YouTube. (2021). ALEKS: Understanding the effect of pH on the solubility of ionic compounds. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. Retrieved from [Link]

-

Islam, M. R., et al. (2019). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

-

Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Retrieved from [Link]

-

Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Ionic Equilibria and the pH Dependence of Solubility. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. Retrieved from [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]

-

CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. Retrieved from [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

PubChem. (n.d.). 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpenta-2,4-dien-1-one;10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Atul Ltd. (2016). 1,3-Cyclohexanedione Technical Data Sheet. Retrieved from [Link]

Sources

- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. crcom.se [crcom.se]

- 4. admescope.com [admescope.com]

- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inventivapharma.com [inventivapharma.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. enamine.net [enamine.net]

- 9. asianpubs.org [asianpubs.org]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. database.ich.org [database.ich.org]

- 12. fda.gov [fda.gov]

- 13. admescope.com [admescope.com]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. altasciences.com [altasciences.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Experimental Use of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction:

5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is a synthetic organic compound featuring a cyclohexane-1,3-dione core linked to a 1,3-benzodioxole moiety. The cyclohexane-1,3-dione scaffold is a well-established pharmacophore present in a variety of biologically active molecules, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antibacterial, and herbicidal properties.[1][2] Derivatives of cyclohexane-1,3-dione have been reported to act as enzyme inhibitors, for instance, targeting c-Met kinase and p-hydroxyphenylpyruvate dioxygenase.[3][4] The 1,3-benzodioxole group is also a key structural motif in numerous natural and synthetic compounds with significant biological effects, including antitumor and enzyme inhibition activities.[5][6][7]

The conjugation of these two pharmacophores in 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione suggests a strong potential for novel biological activities. This document provides a comprehensive guide for the in vitro investigation of this compound, focusing on its potential anticancer and anti-inflammatory properties. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a solid framework for their investigations.

Part 1: Preliminary Characterization and Handling

1.1. Compound Solubility and Stability:

Prior to initiating biological assays, it is crucial to determine the solubility and stability of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione in relevant solvents.

-

Recommended Solvents: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Stability Assessment: The stability of the compound in the chosen solvent and culture medium should be assessed over the time course of the planned experiments. This can be achieved by preparing solutions and storing them under experimental conditions (e.g., 37°C, 5% CO2) and analyzing for degradation at various time points using techniques like High-Performance Liquid Chromatography (HPLC).

1.2. Purity Assessment:

The purity of the compound should be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.

Part 2: In Vitro Anticancer Activity Assessment

Based on the known activities of its constituent moieties, a primary area of investigation for 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione is its potential as an anticancer agent. The following protocols outline a tiered approach to characterizing its cytotoxic and mechanistic properties.

2.1. Cell Viability and Cytotoxicity Assays:

The initial step in evaluating anticancer potential is to determine the compound's effect on the viability of cancer cell lines.

2.1.1. MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione from a DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Example Data Layout for MTT Assay Results

| Concentration (µM) | Absorbance (570 nm) | % Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 1 | 1.10 | 88 |

| 5 | 0.85 | 68 |

| 10 | 0.60 | 48 |

| 25 | 0.30 | 24 |

| 50 | 0.15 | 12 |

2.2. Investigation of the Mechanism of Cell Death: